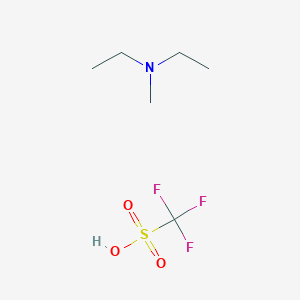![molecular formula C19H42O7Si B6310319 {6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98% CAS No. 1310372-81-6](/img/structure/B6310319.png)
{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98% (hereafter referred to as 6-ME2E2E2H-TEOS) is a versatile and widely used organosilane compound. It is a colorless to yellowish liquid with a pungent odor, and is widely used in the production of polymers, coatings, and surfactants. 6-ME2E2E2H-TEOS has a wide range of applications in the scientific field, from biomedical research to materials science.
Scientific Research Applications
6-ME2E2E2H-TEOS has a wide range of scientific research applications. It is used as a coupling agent in the production of polymers, such as polydimethylsiloxane (PDMS) and polyurethane (PU). It is also used as a coating agent for various surfaces, including metals and glass. 6-ME2E2E2H-TEOS is used in the production of surfactants, which are used to reduce the surface tension of liquids, and in the production of antifouling coatings, which are used to prevent the buildup of algae and other microorganisms on surfaces. In addition, 6-ME2E2E2H-TEOS is used in biomedical research, as it has been shown to be non-toxic and biocompatible.
Mechanism of Action
The mechanism of action of 6-ME2E2E2H-TEOS is not fully understood. However, it is known that the compound acts as a surfactant, reducing the surface tension of liquids. It is also known that it can form strong covalent bonds with other molecules, which makes it useful for the production of polymers and coatings. Additionally, 6-ME2E2E2H-TEOS has been shown to interact with proteins, which makes it useful for biomedical research.
Biochemical and Physiological Effects
6-ME2E2E2H-TEOS has been shown to be non-toxic and biocompatible. It has been used in numerous biomedical research studies, and has been shown to have no adverse effects on cells or tissues. Additionally, 6-ME2E2E2H-TEOS has been shown to interact with proteins, which could potentially be used for drug delivery applications.
Advantages and Limitations for Lab Experiments
6-ME2E2E2H-TEOS has several advantages for lab experiments. It is non-toxic and biocompatible, making it safe to use in biomedical research. Additionally, it is relatively easy to synthesize and can form strong covalent bonds with other molecules, making it useful for the production of polymers and coatings. However, 6-ME2E2E2H-TEOS also has some limitations. It is a relatively expensive compound, and its mechanism of action is not fully understood, which can make it difficult to use in some experiments.
Future Directions
There are numerous potential future directions for 6-ME2E2E2H-TEOS. For example, further research could be conducted to better understand its mechanism of action and to explore potential applications in drug delivery. Additionally, research could be conducted to explore potential applications in materials science, such as the production of coatings and surfactants. Furthermore, research could be conducted to explore potential applications in biomedical research, such as the production of tissue scaffolds and the development of new treatments.
Synthesis Methods
6-ME2E2E2H-TEOS is synthesized from the reaction of 2-methoxyethoxyethanol with chlorotriethoxysilane in a two-step process. First, 2-methoxyethoxyethanol is reacted with dichlorodimethylsilane to form the intermediate compound 2-chloro-2-methoxyethoxyethoxysilane. Then, this intermediate compound is reacted with chlorotriethoxysilane to form 6-ME2E2E2H-TEOS. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 25°C and 40°C.
properties
IUPAC Name |
triethoxy-[6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]hexyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42O7Si/c1-5-24-27(25-6-2,26-7-3)19-11-9-8-10-12-21-15-16-23-18-17-22-14-13-20-4/h5-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMPDGPCEMWVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCOCCOCCOCCOC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)











